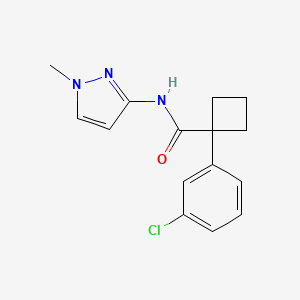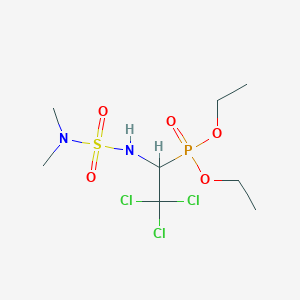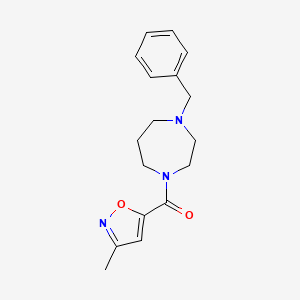
N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide, also known as MPA-Na, is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
科学研究应用
N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has been used in scientific research for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has been studied for its potential as an anti-inflammatory agent, as well as for its activity against cancer cells. In materials science, N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has been investigated for its potential as a precursor for the synthesis of metal-organic frameworks. In agriculture, N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has been studied for its potential as a growth regulator for plants.
作用机制
The mechanism of action of N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide is not yet fully understood. However, studies have suggested that N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide may exert its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Studies have shown that N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has anti-inflammatory and anti-cancer effects in vitro and in vivo. N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has also been shown to inhibit the growth of certain cancer cells, such as breast cancer cells, by inducing apoptosis (programmed cell death). In addition, N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to have growth-promoting effects on plants, particularly on the roots.
实验室实验的优点和局限性
One advantage of using N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide in lab experiments is its relatively low cost and ease of synthesis. However, N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide may have limited solubility in certain solvents, which may affect its bioavailability and efficacy. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide.
未来方向
Future research on N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide may focus on elucidating its mechanism of action, as well as on exploring its potential applications in various fields, such as drug discovery, materials science, and agriculture. In drug discovery, N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide may be further investigated for its potential as an anti-inflammatory and anti-cancer agent. In materials science, N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide may be studied for its potential as a precursor for the synthesis of metal-organic frameworks with novel properties. In agriculture, N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide may be further investigated for its potential as a growth regulator for various plant species.
Conclusion
In conclusion, N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide is a chemical compound that has gained attention in scientific research for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide may lead to new discoveries and applications in the future.
合成方法
N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide can be synthesized through a multistep process involving the reaction of 3-methylbenzoyl chloride with 2-pyridinecarboxylic acid, followed by the reaction of the resulting compound with sodium hydroxide. The final product is obtained by recrystallization of the resulting sodium salt.
属性
IUPAC Name |
N-(3-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-11-5-4-6-12(9-11)15-13(17)10-16-8-3-2-7-14(16)18/h2-9H,10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQUSRYBAXLNAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Tert-butylphenoxy)methyl]-5-[(2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-1,2,4-triazol-4-amine](/img/structure/B7519167.png)

![2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione](/img/structure/B7519182.png)
![2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7519186.png)
![N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide](/img/structure/B7519193.png)
![4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzenesulfonamide](/img/structure/B7519199.png)

![(1R,3S,5S)-8-hydroxybicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B7519213.png)
![1-(1-methoxypropan-2-yl)-3-[4-[6-(1-methoxypropan-2-ylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7519218.png)
![methyl 4-{[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}butanoate](/img/structure/B7519236.png)


![N-(2,4-dimethylphenyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide](/img/structure/B7519260.png)
